molecular formula C11H14BrN B13028797 1-Benzyl-3-bromo-3-methylazetidine

1-Benzyl-3-bromo-3-methylazetidine

Cat. No.: B13028797
M. Wt: 240.14 g/mol
InChI Key: HZAYXTPWNVTGJI-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-3-methylazetidine (CAS: N/A; referred to as 6a in ) is a brominated azetidine derivative with a benzyl substituent. Synthesized via thermal ring expansion of 1-benzyl-2-bromomethyl-2-methylaziridine (4a) in acetonitrile, this compound is obtained as a yellow oil with a yield of 72% (isolated yield: 62% after purification) . Key spectroscopic data includes:

  • 1H NMR (CDCl3): δ 2.00 (3H, s, CCH3), 3.52 (2H, d, J = 9.1 Hz), 3.69 (2H, d, J = 9.1 Hz), 3.71 (2H, s, NCH2Ar), and 7.21–7.33 (5H, m, aromatic protons) .
  • 13C NMR: δ 31.6 (CCH3), 51.9 (C-Br), 63.2 (NCH2Ar), 70.9 (CH2CquatCH2), and aromatic carbons at 127.3–137.8 ppm .
  • IR: Peaks at 2924, 2844 (C–H stretching), and 696 cm⁻¹ (C–Br vibration) .
  • MS: m/z 240/2 (M⁺ + 1, 100%) .

The bromine at C3 and the strained azetidine ring make this compound a versatile intermediate for cross-coupling reactions and further functionalization in medicinal chemistry.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

1-benzyl-3-bromo-3-methylazetidine

InChI

InChI=1S/C11H14BrN/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

HZAYXTPWNVTGJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-3-bromo-3-methylazetidine typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-3-bromo-3-methylazetidine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-3-methylazetidine involves its reactivity due to the strained azetidine ring and the presence of reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the benzyl and methyl groups influence the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Core Structure Substituents Key Functional Groups
1-Benzyl-3-bromo-3-methylazetidine Azetidine C3-Br, C3-CH3, N1-benzyl Aliphatic C–Br, tertiary amine
1-Benzylazetidin-3-ol Azetidine C3-OH, N1-benzyl Hydroxyl group, tertiary amine
1-Benzyl-azetidine-3-carboxylic acid Azetidine C3-COOH, N1-benzyl Carboxylic acid, tertiary amine
1-((Benzyloxy)Methyl)-3-bromobenzene Benzene C3-Br, C1-(benzyloxy)methyl Aromatic C–Br, ether linkage

Key Observations :

  • 1-Benzylazetidin-3-ol (): The hydroxyl group at C3 enhances polarity, making it suitable for hydrogen-bonding interactions in catalysis or drug design. Unlike the bromo derivative, it is less reactive toward nucleophilic substitution but may participate in oxidation or esterification .
  • 1-Benzyl-azetidine-3-carboxylic acid (): The carboxylic acid group enables peptide coupling or salt formation, broadening its utility in bioactive molecule synthesis .
  • 1-((Benzyloxy)Methyl)-3-bromobenzene (): Aromatic bromine undergoes electrophilic substitution (e.g., Suzuki coupling), while the aliphatic C–Br in 6a is more reactive in SN2 reactions .

Key Observations :

  • 6a ’s synthesis via aziridine expansion is distinct from the acylation route used for ’s compound. The latter’s N,O-directing group facilitates C–H activation, whereas 6a ’s bromine enables cross-coupling or substitution .
  • 1-((Benzyloxy)Methyl)-3-bromobenzene () shares bromine but lacks the azetidine ring’s strain, resulting in lower reactivity toward ring-opening reactions .

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name Physical State Rf Value (TLC) Notable NMR Shifts
This compound Yellow oil 0.30 (PE/EA 7:1) δ 51.9 (C-Br), 70.9 (CH2CquatCH2)
1-Benzylazetidin-3-ol Likely solid N/A Expected δ 60–70 ppm (C-OH)
1-((Benzyloxy)Methyl)-3-bromobenzene Solid (CAS: 3395-75-3) N/A Aromatic protons δ 7.2–7.5 ppm

Key Observations :

  • 6a ’s oily consistency contrasts with the solid state of many azetidine carboxylic acids or aromatic bromides, reflecting differences in molecular symmetry and intermolecular forces .

Research Implications

  • 6a ’s aliphatic bromine and strained ring make it superior for constructing sp³-rich frameworks in drug discovery, while analogs like 1-Benzylazetidin-3-ol are better suited for polar interactions.
  • The contrasting reactivity of aromatic vs. aliphatic bromines ( vs. 6a ) highlights the need for strategic selection in synthetic planning.

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